molecular formula C3H6O3 B122180 1,3,5-Trioxane CAS No. 110-88-3

1,3,5-Trioxane

Cat. No. B122180
Key on ui cas rn: 110-88-3
M. Wt: 90.08 g/mol
InChI Key: BGJSXRVXTHVRSN-UHFFFAOYSA-N
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Patent
US06703516B2

Procedure details

To 153 ml of fuming sulfuric acid, containing 25% of SO3, 50 g (0.3 m) of terephthalic acid are added, in small portions, at 20-22° C., then to the mixture thus obtained 23 g (0.25 m) of 1,3,5-trioxane are added portionwise thereinto. The mixture is kept about 30 minutes under stirring, without cooling, then the temperature is brought to 135-140° C. and heating is continued for 2-2.5 hours, whereby the reaction is complete, as shown by a HPLC control. The reaction mixture is cooled to 0-2° C. and 1000 ml of cold water are added thereto without exceeding 20-23° C., by keeping in mind that, during the addition of the first 15-20 ml of water, exothermia occurs, whilst afterwards the temperature may be easily controlled. The mixture is kept 1 hour under stirring at 20-25° C., the product thus obtained is filtered, still moist triturated in 300 ml of water repeatedly until the reddish colour of the mother liquors disappears. After the third trituration, the pH of the mother liquors stabilizes at values ranging from 5 to 6. The product is dried in vacuo at 45-50° C. until constant weight to give 47.5 g of 5-carboxyphthalide with a titer and a purity (HPLC)>95%.
Quantity
153 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
17.5 (± 2.5) mL
Type
solvent
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([OH:17])(=[O:16])[C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.O1COCO[CH2:19]1>O>[C:11]([C:10]1[CH:14]=[C:15]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:17])[O:16][CH2:19]2)([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
153 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
O1COCOC1
Step Three
Name
Quantity
17.5 (± 2.5) mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1 (± 1) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added, in small portions, at 20-22° C.
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CUSTOM
Type
CUSTOM
Details
is brought to 135-140° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
is continued for 2-2.5 hours
Duration
2.25 (± 0.25) h
CUSTOM
Type
CUSTOM
Details
without exceeding 20-23° C.
WAIT
Type
WAIT
Details
The mixture is kept 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
under stirring at 20-25° C.
CUSTOM
Type
CUSTOM
Details
the product thus obtained
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
still moist triturated in 300 ml of water repeatedly until the reddish colour of the mother liquors
CUSTOM
Type
CUSTOM
Details
The product is dried in vacuo at 45-50° C. until constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(O)C=1C=C2COC(=O)C2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 47.5 g
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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